![molecular formula C18H21N3O3 B6968188 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6968188.png)
3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, an azepane ring, and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include furan derivatives and azepane derivatives, which are then subjected to various cyclization conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azepane ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the azepane ring may yield various reduced azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole depends on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-15(23-13)14-6-3-2-4-10-21(14)12-17-19-18(20-24-17)16-7-5-11-22-16/h5,7-9,11,14H,2-4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDZWJSUEQVKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCCN2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B6968106.png)
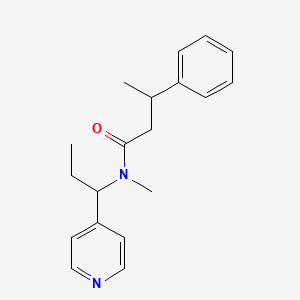
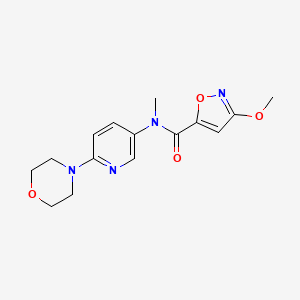
![2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6968113.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine](/img/structure/B6968121.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)
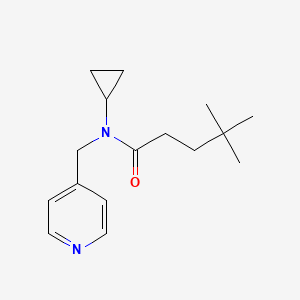
![(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine](/img/structure/B6968159.png)
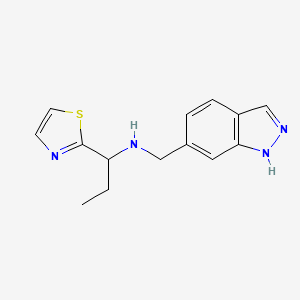
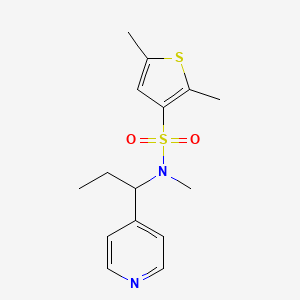
![3-[3-(4-Fluorobenzoyl)piperidin-1-yl]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B6968182.png)
![4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine](/img/structure/B6968183.png)
![8-[(1-Tert-butylpyrazol-4-yl)methyl]-3-[(2,4-difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6968190.png)
